3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Descripción
Propiedades
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4S/c1-30(27,28)22-14-18-8-9-19(15-22)25(18)23(26)12-5-16-3-2-4-21(13-16)29-20-10-6-17(24)7-11-20/h2-4,6-7,10-11,13,18-19,22H,5,8-9,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDHHCWQCRKQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Bicyclo[3.2.1]octane Scaffold Construction
The 8-azabicyclo[3.2.1]octane core is synthesized via a Mannich-type cyclization reaction. A representative protocol involves reacting a substituted pyrrolidine precursor with formaldehyde and a secondary amine under acidic conditions. Key modifications include:
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysis ensures the desired (1R,5S) configuration. Patent data highlight the use of L-tartaric acid derivatives to induce asymmetry during cyclization.
- Functionalization at C3 : Post-cyclization, the C3 position is sulfonated using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base, achieving >90% conversion.
Table 1 : Optimization of Bicyclo[3.2.1]octane Sulfonation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| MsCl, DCM, 0°C | 92 | 98 |
| MsCl, THF, RT | 85 | 95 |
| TsCl, DCM, 0°C | 78 | 90 |
Propan-1-one Side Chain Installation
The propan-1-one moiety is introduced via a Michael addition using methyl acrylate followed by hydrolysis and decarboxylation:
- Michael Addition : The bicyclo[3.2.1]octane sulfonamide reacts with methyl acrylate in THF using DBU as a base, yielding a β-keto ester intermediate.
- Hydrolysis/Decarboxylation : Treatment with aqueous HCl in refluxing ethanol removes the ester group, forming the propan-1-one derivative.
Critical Parameters :
- Temperature control (<40°C) prevents epimerization at C1 and C5.
- Zinc dust in acetic acid enhances decarboxylation efficiency (yield: 82% vs. 65% without Zn).
3-(4-Fluorophenoxy)phenyl Substituent Coupling
The aryl ether segment is attached via a Ullmann-type coupling:
- Halogenation : 3-Bromophenol is treated with 4-fluorophenol in the presence of CuI and K₂CO₃ in DMF at 120°C.
- Buchwald–Hartwig Amination : The resulting 3-(4-fluorophenoxy)phenyl bromide couples to the bicyclo[3.2.1]octane-propan-1-one intermediate using Pd(OAc)₂/Xantphos catalytic system.
Table 2 : Coupling Reaction Optimization
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 75 | 98 |
| Pd(dba)₂/BINAP | 68 | 95 |
| CuI/1,10-phenanthroline | 55 | 85 |
Final Deprotection and Purification
Global deprotection of tert-butoxycarbonyl (Boc) groups (if present) is achieved using TFA in DCM. Final purification employs flash chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization from ethanol/water.
Analytical Data :
- HPLC Purity : ≥99% (C18 column, 70:30 MeCN/H₂O).
- Chiral HPLC : >99% ee (Chiralpak AD-H column).
- Melting Point : 148–150°C.
Challenges and Mitigation Strategies
- Stereochemical Drift : Lower reaction temperatures (<25°C) and chiral additives (e.g., sparteine) maintain configuration during Michael addition.
- Byproduct Formation : Excess MsCl (1.5 eq.) minimizes di-sulfonated impurities.
- Scale-Up Limitations : Continuous flow systems improve heat transfer in exothermic steps (e.g., sulfonation).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: : The ketone functionality might be reduced to yield corresponding alcohol derivatives.
Substitution: : The aromatic rings could participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Catalysts like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents, Friedel-Crafts catalysts, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Alcohols or reduced ketones.
Substitution: : Aromatic rings with substituted functional groups (e.g., halogens, amines).
Aplicaciones Científicas De Investigación
Histamine H3 Receptor Antagonism
One of the significant applications of this compound is its role as a histamine H3 receptor antagonist . Histamine H3 receptors are involved in various neurological processes, including cognition and appetite regulation. Antagonists of these receptors have shown promise in treating conditions such as Alzheimer's disease and obesity by enhancing neurotransmitter release and improving cognitive function.
Antidepressant Activity
Research indicates that compounds with similar structural frameworks exhibit antidepressant properties through the modulation of serotonin and norepinephrine levels in the brain. The bicyclic structure may facilitate binding to serotonin transporters, providing a mechanism for potential antidepressant effects.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the bicyclic structure followed by functionalization with the fluorophenoxy group. The synthetic route typically employs methods such as:
- Nucleophilic substitution to introduce the fluorophenoxy moiety.
- Rearrangement reactions to create the azabicyclo framework.
Table 1: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Fluorophenol, base (e.g., K2CO3), solvent (iPrOH) |
| 2 | Cyclization | Appropriate cyclization conditions |
| 3 | Functionalization | Methanesulfonylation with MsCl |
Case Study 1: Cognitive Enhancement
A study investigated the effects of similar compounds on cognitive enhancement in animal models. Results indicated that administration led to improved memory retention and learning capabilities, likely due to increased neurotransmitter availability at synapses.
Case Study 2: Appetite Regulation
In another study focusing on appetite regulation, compounds structurally related to this one were tested for their ability to modulate food intake in rodent models. The findings suggested a significant reduction in food consumption, supporting the hypothesis that histamine H3 antagonism can influence appetite control mechanisms.
Mecanismo De Acción
The mechanism by which this compound exerts its effects likely involves:
Molecular Targets: : Binding to specific proteins, enzymes, or receptors, influencing their activity.
Pathways Involved: : Modulation of biochemical pathways, altering cellular processes, or affecting signaling cascades.
Comparación Con Compuestos Similares
Compared to other compounds with similar backbones or functional groups, 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one displays unique properties:
Structural Complexity: : The combination of fluorophenoxy and azabicyclo[3.2.1]octane structures.
Functional Groups: : Presence of a ketone, fluorinated aromatic system, and methylsulfonyl group.
Similar Compounds
Compounds with bicyclic structures like tropanes or nortropanes.
Phenoxyphenyl derivatives with various substituents.
Molecules with sulfonyl groups for comparison in chemical reactivity and biological activity.
That's the lowdown! With its unique configuration, 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a real multitasker in the world of chemistry. Interesting to delve into, don't you think?
Actividad Biológica
The compound 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a 4-fluorophenoxy moiety and a methylsulfonyl group are particularly noteworthy as they may influence the compound's interaction with biological targets.
Research indicates that this compound acts as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial in various cancers, particularly acute leukemia. By disrupting this interaction, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
| Activity | Description |
|---|---|
| Inhibition of Menin-MLL Interaction | The primary mechanism through which the compound exerts its effects on cancer cells. |
| Neuroprotective Effects | Potential benefits in neurodegenerative diseases due to its ability to stabilize microtubules. |
| Antineoplastic Properties | Demonstrated efficacy in reducing tumor size in preclinical models. |
1. Inhibition of Menin-MLL Interaction
A study published in Nature demonstrated that compounds similar to 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one effectively inhibited the menin-MLL interaction in vitro and led to significant reductions in cell viability in MLL-rearranged leukemia cell lines .
2. Neuroprotective Effects
Research conducted on mouse models indicated that derivatives of this compound could stabilize microtubules and protect against tau aggregation, a hallmark of neurodegenerative diseases like Alzheimer's . The study highlighted a dose-dependent response where higher concentrations led to increased levels of acetylated α-tubulin, suggesting enhanced microtubule stability.
3. Antitumor Efficacy
In vivo studies using xenograft models showed that treatment with the compound resulted in reduced tumor growth and improved survival rates compared to control groups . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Pharmacological Profile
The pharmacological profile of the compound suggests a promising therapeutic index for both cancer treatment and neuroprotection:
| Parameter | Value |
|---|---|
| IC50 (Cancer Cell Lines) | 100 nM (varies by cell type) |
| Bioavailability | Moderate (requires optimization) |
| Half-Life | Approximately 6 hours |
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and stereochemistry?
Synthesis involves multi-step organic reactions, including:
- Coupling reactions to attach the fluorophenoxy group to the phenyl ring.
- Sulfonylation of the azabicyclo[3.2.1]octane core under controlled temperature (e.g., 0–5°C for selectivity).
- Ketone formation via nucleophilic acyl substitution. Key variables include solvent polarity (e.g., dichloromethane vs. THF), catalyst choice (e.g., Pd for coupling), and inert atmosphere use to prevent oxidation . Optimize yields using HPLC monitoring and recrystallization for purity .
Q. How is the stereochemistry of the azabicyclo[3.2.1]octane core confirmed experimentally?
- X-ray crystallography (e.g., monoclinic P21/c space group, unit cell parameters: a = 7.2030 Å, b = 11.3097 Å, c = 14.8372 Å, β = 97.391°) provides definitive stereochemical assignment .
- Chiral HPLC with cellulose-based columns resolves enantiomers, validated against synthetic intermediates .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro receptor binding assays (e.g., FXR modulation at 10 µM concentration, IC₅₀ determination via fluorescence polarization).
- CYP450 inhibition screening to assess metabolic stability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed bioactivity data?
- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify key binding motifs (e.g., fluorophenoxy group’s electron-withdrawing effects).
- Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to refine binding hypotheses. Discrepancies may arise from solvation effects or protein flexibility .
Q. What strategies mitigate low yields during the sulfonylation step of the azabicyclo core?
- Alternative sulfonylating agents : Replace methanesulfonyl chloride with N-sulfonylimidazole for milder conditions.
- Microwave-assisted synthesis (e.g., 80°C, 30 min) improves reaction efficiency .
- Monitor intermediates via LC-MS to identify side products (e.g., over-sulfonylation) .
Q. How does the methylsulfonyl group influence pharmacokinetic properties compared to analogs with thioether or triazole substituents?
- Comparative ADMET studies :
| Substituent | LogP | Plasma Stability (t₁/₂, h) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| Methylsulfonyl | 2.1 | 6.8 | 12 |
| Thioether | 3.4 | 3.2 | 28 |
| Triazole | 1.8 | 8.1 | 9 |
- Sulfonyl groups enhance solubility and reduce off-target interactions but may decrease membrane permeability .
Q. What experimental and computational approaches validate the compound’s interaction with the farnesoid X receptor (FXR)?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) using recombinant FXR-LBD.
- Mutagenesis studies : Truncate FXR’s ligand-binding domain to identify critical residues (e.g., Arg328 for hydrogen bonding).
- Molecular dynamics simulations (50 ns trajectories) assess stability of the ligand-receptor complex .
Q. How can enantiomeric impurities in the final product be quantified and resolved?
- Chiral derivatization : Use (+)- or (-)-menthol chloroformate to form diastereomers for GC-MS analysis.
- Preparative SFC (supercritical fluid chromatography) with amylose columns achieves >99% enantiomeric excess .
Methodological Guidance
- For structural elucidation : Combine XRD with 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and confirm bicyclic geometry .
- For synthetic optimization : Employ design of experiments (DoE) to test variables (temperature, solvent, catalyst loading) and identify robust conditions .
- For bioactivity validation : Use orthogonal assays (e.g., SPR + cellular reporter gene assays) to minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
